molecular formula C6H12FNO B12850061 (3-(1-Fluoroethyl)oxetan-3-yl)methanamine

(3-(1-Fluoroethyl)oxetan-3-yl)methanamine

Cat. No.: B12850061
M. Wt: 133.16 g/mol
InChI Key: SVJJZIVUSHECMP-UHFFFAOYSA-N
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Description

(3-(1-Fluoroethyl)oxetan-3-yl)methanamine is a chemical compound with the molecular formula C6H12FNO and a molecular weight of 133.16 g/mol . This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a fluoroethyl group attached to the oxetane ring. The compound also contains a methanamine group, making it an amine derivative.

Preparation Methods

The synthesis of (3-(1-Fluoroethyl)oxetan-3-yl)methanamine involves several steps, typically starting with the formation of the oxetane ring. One common synthetic route includes the reaction of a suitable precursor with a fluorinating agent to introduce the fluoroethyl group. . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

(3-(1-Fluoroethyl)oxetan-3-yl)methanamine undergoes various chemical reactions, including:

Scientific Research Applications

(3-(1-Fluoroethyl)oxetan-3-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(1-Fluoroethyl)oxetan-3-yl)methanamine involves its interaction with specific molecular targets. The fluoroethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The oxetane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

(3-(1-Fluoroethyl)oxetan-3-yl)methanamine can be compared with other similar compounds such as:

Biological Activity

(3-(1-Fluoroethyl)oxetan-3-yl)methanamine is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

PropertyValue
Molecular Formula C6_{6}H12_{12}FNO
Molecular Weight 135.17 g/mol
IUPAC Name This compound
CAS Number Not specified in available data

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly through interactions with muscarinic receptors, which are involved in numerous physiological processes including cognition and memory.

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential applications:

  • Antimicrobial Activity : Studies have indicated that derivatives of oxetanes, including this compound, exhibit antimicrobial properties against various pathogens. For instance, a related study found that oxetane derivatives displayed significant inhibition against Cryptococcus neoformans .
  • Cytotoxicity : The cytotoxic effects of this compound have been evaluated using human cell lines. The concentration required for 50% cytotoxicity (IC50) was determined to be higher than that of standard chemotherapeutic agents like tamoxifen, indicating a potentially lower toxicity profile .

Case Studies and Research Findings

  • Antimicrobial Screening :
    • A study screened a library of compounds including this compound against bacterial and fungal pathogens. The results demonstrated effective inhibition at concentrations comparable to established antibiotics .
  • Cytotoxicity Assessment :
    • In vitro assays on human embryonic kidney cells showed that at certain concentrations, the compound exhibited minimal hemolytic activity compared to controls, suggesting a favorable safety profile for potential therapeutic use .
  • Mechanistic Insights :
    • Research indicates that the compound may exert its effects through modulation of receptor pathways, particularly those involving acetylcholine receptors. This aligns with findings from studies on similar oxetane derivatives that have shown promising results in neurological models .

Summary Table of Biological Activities

Activity TypeObservationsReference
Antimicrobial Effective against Cryptococcus neoformans
Cytotoxicity IC50 values higher than tamoxifen
Mechanism Potential modulation of muscarinic receptors

Properties

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

IUPAC Name

[3-(1-fluoroethyl)oxetan-3-yl]methanamine

InChI

InChI=1S/C6H12FNO/c1-5(7)6(2-8)3-9-4-6/h5H,2-4,8H2,1H3

InChI Key

SVJJZIVUSHECMP-UHFFFAOYSA-N

Canonical SMILES

CC(C1(COC1)CN)F

Origin of Product

United States

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